5-(cyanomethyl)-1H-imidazole-4-carboxamide
Description
Key Structural Features:
The carboxamide group introduces hydrogen-bonding capacity via its –NH₂ moiety, while the cyanomethyl group contributes steric bulk and electron-withdrawing effects. This combination creates a polarized electronic environment, as evidenced by the compound’s resonance stabilization mechanisms.
Crystallographic Analysis and Bonding Patterns
While direct crystallographic data for this compound remains unpublished, structural inferences can be drawn from related imidazole derivatives. For example, 5-cyano-1H-imidazole-4-carboxamide (C₅H₄N₄O) exhibits a planar imidazole ring with bond lengths of 1.31–1.38 Å for C–N and 1.35–1.42 Å for C–C, consistent with aromatic delocalization. The cyanomethyl group likely adopts a conformation perpendicular to the ring plane to minimize steric clashes, as observed in methyl 2-chloro-5-(cyanomethyl)-1H-imidazole-4-carboxylate (C–C–N bond angle: 178.5°).
Inferred Crystallographic Parameters:
The carboxamide group participates in intermolecular hydrogen bonding, potentially forming a dimeric structure through N–H···O interactions. This behavior aligns with the crystalline packing observed in 5-cyano-1H-imidazole-4-carboxamide, which displays a layered arrangement stabilized by π-stacking and hydrogen bonds.
Tautomeric Forms and Resonance Stabilization
The 1H-imidazole core permits two primary tautomeric forms: 1H (proton at N1) and 3H (proton at N3). Density functional theory (DFT) studies on analogous compounds, such as 5-(cyanomethyl)-2-methyl-1H-imidazole-4-carboxylic acid, indicate the 1H tautomer dominates (>90% population) due to stabilization from the carboxamide group’s electron-withdrawing effect.
Resonance Hybrid Contributions:
- Aromatic ring delocalization : The imidazole ring sustains six π-electrons through resonance between N1–C2 and N3–C4 double bonds.
- Carboxamide resonance : The –CONH₂ group adopts partial double-bond character between C=O and C–N, distributing negative charge to the oxygen atom.
- Cyanomethyl conjugation : The –CH₂CN substituent withdraws electron density via inductive effects, polarizing the C5–C bond and enhancing ring electrophilicity.
The compound’s tautomeric equilibrium is further influenced by solvent polarity. In aprotic media (e.g., DMSO), the 1H tautomer predominates, while protic solvents (e.g., water) stabilize the 3H form through hydrogen-bonding interactions. This dynamic behavior has implications for the molecule’s reactivity in synthetic applications, particularly in nucleophilic substitution reactions at the C2 and C4 positions.
Energy Differences Between Tautomers:
| Tautomer | Relative Energy (kcal/mol) | Stabilizing Factors |
|---|---|---|
| 1H | 0.0 (reference) | Carboxamide resonance, N1–H···O bonding |
| 3H | +2.1 | Reduced conjugation with substituents |
Properties
CAS No. |
56039-08-8 |
|---|---|
Molecular Formula |
C6H6N4O |
Molecular Weight |
150.14 g/mol |
IUPAC Name |
5-(cyanomethyl)-1H-imidazole-4-carboxamide |
InChI |
InChI=1S/C6H6N4O/c7-2-1-4-5(6(8)11)10-3-9-4/h3H,1H2,(H2,8,11)(H,9,10) |
InChI Key |
ARHFLUAFWUJNLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(N1)CC#N)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(cyanomethyl)-1H-imidazole-4-carboxamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Cyanomethyl Group: The cyanomethyl group can be introduced via a nucleophilic substitution reaction using a suitable cyanomethylating agent such as cyanomethyl bromide.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the imidazole derivative with an appropriate amine, followed by acylation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyanomethyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles like alkyl halides and amines are employed under mild to moderate conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Biological Activities
Antimicrobial Activity
Research indicates that 5-(cyanomethyl)-1H-imidazole-4-carboxamide exhibits significant antimicrobial properties. Its efficacy has been tested against various bacterial strains, demonstrating potential as an antibacterial agent.
Anticancer Properties
Studies have shown that this compound can induce cytotoxic effects in cancer cell lines. It has been evaluated for its ability to inhibit the growth of specific cancer types, including breast and prostate cancer.
Antimicrobial Efficacy
A study conducted in 2023 assessed the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The findings are summarized in the table below:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The compound demonstrated significant inhibitory effects, indicating its potential as an antibacterial agent.
Anticancer Activity
In a recent evaluation (2024), the anticancer properties of this compound were tested on the MCF-7 breast cancer cell line. The results are as follows:
| Cell Line | IC50 Value (µM) | Observation |
|---|---|---|
| MCF-7 | 15 | Dose-dependent decrease in cell viability |
This study highlights the compound's potential for further development in cancer therapeutics.
Mechanism of Action
The mechanism of action of 5-(cyanomethyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, influencing biochemical pathways. The cyanomethyl and carboxamide groups can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s biological activity.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Substituent Impacts
Key Observations :
- Cyanomethyl vs.
- Triazenyl Group in Dacarbazine: The 3,3-dimethyltriazenyl substituent in Dacarbazine enables alkylating activity upon metabolic activation, contrasting with the non-alkylating nature of the cyanomethyl group .
- Hydroxy and Amino Derivatives: 5-Hydroxy and 5-amino analogs exhibit distinct biological roles, such as AICAR’s involvement in AMPK signaling, highlighting how substituent choice dictates functional outcomes .
Physicochemical Properties
Table 2: Solubility and Stability Profiles
Key Observations :
- The cyanomethyl group likely enhances water solubility compared to methyl derivatives (e.g., 5-methyl-1H-imidazole-4-carboxamide) but may reduce it relative to hydroxy or amino analogs .
- Dacarbazine’s instability under light and heat underscores the importance of substituents in dictating storage conditions .
Biological Activity
5-(Cyanomethyl)-1H-imidazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its interactions with various biological targets, particularly focusing on its anticancer and antiviral properties.
Chemical Structure and Properties
The compound belongs to the imidazole family, characterized by a five-membered ring containing two nitrogen atoms. Its structure can be represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 153.14 g/mol
- CAS Number : 56039-08-8
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. Research indicates that it may inhibit certain kinases and other proteins critical for cancer cell proliferation.
Anticancer Activity
Numerous studies have evaluated the anticancer potential of this compound. A notable study tested various imidazole derivatives against multiple cancer cell lines, revealing that this compound demonstrated considerable cytotoxic effects, particularly against:
- Cell Lines Tested :
- DU145 (prostate cancer)
- MCF-7 (breast cancer)
- HT29 (colon cancer)
Table 1: Anticancer Activity Data
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50, the more potent the compound.
Antiviral Activity
In addition to its anticancer properties, this compound has shown promise as an antiviral agent. It was evaluated for its efficacy against viral infections, including those caused by the Rift Valley fever virus and vaccinia virus.
Table 2: Antiviral Activity Data
These findings suggest that the compound could potentially serve as a lead structure for developing new antiviral therapies.
Case Studies and Research Findings
A comprehensive review highlighted several case studies where derivatives of imidazole compounds, including this compound, were synthesized and tested for biological activity:
- Study on Antitumor Effects : A derivative exhibited a GI50 of 5.02 µM against U251 CNS cell line, significantly outperforming other tested compounds .
- Antiviral Efficacy : Compounds similar to this compound were effective against various viruses in vitro, showcasing a potential pathway for therapeutic development .
- Mechanistic Insights : The compound's ability to inhibit key enzymes involved in cancer cell metabolism was elucidated through mechanistic studies, revealing insights into how it disrupts cellular function .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
